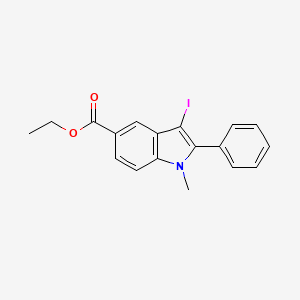

1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The iodine atom in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized indole derivatives .

Scientific Research Applications

1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1H-Indole-2-carboxylic acid, ethyl ester: Another indole derivative with similar structural features but different functional groups.

1H-Indole-3-carboxylic acid, ethyl ester: Similar to the compound but with the carboxylic acid group at the 3-position.

Uniqueness

1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester is unique due to the presence of the iodine atom and the specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1H-Indole-5-carboxylic acid, 3-iodo-1-methyl-2-phenyl-, ethyl ester (CAS No. 681259-71-2) is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16INO2. Its structure features an indole ring system with specific substitutions that may influence its biological properties. The presence of iodine and ethyl ester groups is particularly noteworthy as they may enhance the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, related indole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study highlighted that indole-based compounds can act as inhibitors of oncogenic pathways, particularly those involving Src kinases, which are implicated in cancer progression .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Indole derivative A | MCF-7 (breast cancer) | 3.11 | Inhibition of integrase activity |

| Indole derivative B | A549 (lung cancer) | 2.76 | Induction of apoptosis |

| 1H-Indole-5-carboxylic acid | HeLa (cervical cancer) | TBD | Disruption of cell cycle |

Antiviral Activity

Indoles have also been investigated for their antiviral potential. Specifically, the indole nucleus has been shown to chelate with magnesium ions in the active site of viral integrases, inhibiting HIV replication. This mechanism suggests that modifications to the indole structure could yield potent antiviral agents .

Antimicrobial Activity

The antimicrobial properties of indoles are well-documented. Studies have revealed that 1H-indole derivatives possess antibacterial and antifungal activities against various pathogens. The ethyl ester modification in this compound may enhance its solubility and bioavailability, potentially improving its efficacy against microbial infections .

Table 2: Antimicrobial Activity

| Compound | Microorganism Tested | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| 1H-Indole-5-carboxylic acid | E. coli | 0.0195 | Bactericidal |

| Indole derivative C | S. aureus | TBD | Bacteriostatic |

| Indole derivative D | C. albicans | TBD | Antifungal |

Case Studies

Several case studies have explored the biological activity of indole derivatives:

- Study on Anticancer Properties : A recent study evaluated a series of indole derivatives for their anticancer activity against a panel of human tumor cell lines. The results indicated that modifications at the 3-position significantly enhanced cytotoxicity against ovarian and breast cancer cells .

- Antiviral Efficacy : Another investigation focused on the antiviral effects of indoles against HIV-1 integrase. The study reported that specific structural modifications led to increased inhibition rates, suggesting a promising avenue for developing new antiviral therapies .

- Antimicrobial Effects : Research examining the antimicrobial potential of various indole compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with some derivatives showing low MIC values comparable to established antibiotics .

Properties

CAS No. |

681259-71-2 |

|---|---|

Molecular Formula |

C18H16INO2 |

Molecular Weight |

405.2 g/mol |

IUPAC Name |

ethyl 3-iodo-1-methyl-2-phenylindole-5-carboxylate |

InChI |

InChI=1S/C18H16INO2/c1-3-22-18(21)13-9-10-15-14(11-13)16(19)17(20(15)2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |

InChI Key |

SFVHSLFBMBBLFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=C2I)C3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.